(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Beschreibung

Structural Overview and Molecular Architecture

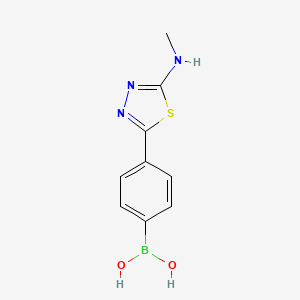

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid exhibits a distinctive molecular architecture characterized by the fusion of two primary structural components: a phenylboronic acid unit and a 1,3,4-thiadiazole heterocycle bearing a methylamino substituent. The compound's systematic name, as defined by International Union of Pure and Applied Chemistry nomenclature, is 4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenylboronic acid, which precisely describes its substitution pattern and functional group arrangement. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CNC1=NN=C(S1)C1=CC=C(C=C1)B(O)O, which encodes the complete connectivity pattern including the methylamino group attached to the thiadiazole ring and the boronic acid functionality on the phenyl ring.

The compound's three-dimensional structure features a planar aromatic system where the phenyl ring serves as a bridging element between the boronic acid group and the thiadiazole heterocycle. The 1,3,4-thiadiazole ring adopts a planar conformation consistent with its aromatic character, which arises from the delocalization of electrons across the five-membered ring containing one sulfur atom and two nitrogen atoms. The methylamino substituent at the 5-position of the thiadiazole ring introduces additional electronic and steric considerations that influence the compound's overall reactivity and physical properties. The boronic acid functional group maintains its characteristic trigonal planar geometry around the boron center, with the empty p-orbital contributing to the compound's Lewis acidic properties.

Chemical Classification Framework

This compound belongs to multiple overlapping chemical classification systems that reflect its diverse structural features and potential applications. Within the broad category of organoboron compounds, it specifically falls under the classification of arylboronic acids, which are organic compounds containing a carbon-boron bond where the organic residue is an aromatic system. The presence of the boronic acid functionality, characterized by the B(OH)2 group, classifies this compound as a Lewis acid capable of forming reversible covalent complexes with various Lewis base donors.

From a heterocyclic chemistry perspective, the compound is classified as a thiadiazole derivative, specifically a 1,3,4-thiadiazole based on the relative positions of the sulfur and nitrogen atoms within the five-membered ring. Thiadiazoles represent a sub-family of azole compounds, with the 1,3,4-thiadiazole isomer being the most common in pharmaceutical and synthetic applications. The methylamino substitution pattern further categorizes this compound as an aminothiadiazole derivative, a class of compounds known for their diverse biological activities and synthetic utility.

| Classification Category | Specific Classification | Structural Basis |

|---|---|---|

| Organoboron Compounds | Arylboronic Acid | Phenyl-B(OH)2 unit |

| Heterocyclic Compounds | 1,3,4-Thiadiazole Derivative | Five-membered ring with S and 2N atoms |

| Functional Groups | Aminothiadiazole | Methylamino substituent on thiadiazole |

| Lewis Acids | Boronic Acid | Empty p-orbital on boron |

| Aromatic Compounds | Substituted Phenyl System | Benzene ring with substituents |

Molecular Properties and Physical Characteristics

The molecular properties of this compound reflect the combined influence of its multiple functional groups and overall molecular architecture. The compound exists as a solid at room temperature with reported purity levels ranging from 95% to 98% in commercial preparations. The molecular weight of 235.07 grams per mole positions this compound in a size range that typically exhibits good solubility in polar organic solvents while maintaining reasonable stability under standard laboratory conditions.

Eigenschaften

IUPAC Name |

[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDFAKHYAAIBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657397 | |

| Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-49-0 | |

| Record name | {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids and their esters are known to interact with 1,2- or 1,3-diol groups, which are common motifs in biomolecules.

Mode of Action

The compound likely interacts with its targets through the formation of cyclic boronic esters. This interaction can alter the electrostatic or lipophilic properties of the target molecules, potentially enhancing their permeation of model membranes. The Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium.

Biochemical Pathways

The compound’s boronic ester formation capability suggests it could influence pathways involving 1,2- or 1,3-diol groups.

Pharmacokinetics

Boronic acids and their esters are known to be relatively stable, readily prepared, and generally environmentally benign.

Result of Action

The compound’s ability to form boronic esters suggests it could alter the properties of target molecules and potentially influence their biological activity.

Action Environment

The action of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions. Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, thereby inhibiting their activity. This interaction is crucial in the study of enzyme inhibition and the development of enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This makes it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding interaction often involves the formation of a covalent bond between the boronic acid moiety and the hydroxyl group of serine or threonine residues in the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes. Its degradation products can also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the therapeutic window and safe dosage ranges for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble forms for excretion. This interaction with metabolic enzymes can also influence the overall metabolic flux and levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it can be transported into cells via amino acid transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

The compound (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid , with CAS number 957034-49-0, is a boronic acid derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀BN₃O₂S

- Molecular Weight : 235.07 g/mol

- Storage Conditions : Keep in a dark place, inert atmosphere, at 2-8°C .

Pharmacological Properties

The compound exhibits various biological activities primarily attributed to the presence of the thiadiazole moiety. Thiadiazoles are known for their diverse pharmacological properties, including:

- Anticancer Activity : Compounds containing thiadiazole rings have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit the proliferation of prostate cancer cells (PC-3) and liver cancer cells (HepG2) .

- Antimicrobial Activity : The biological activity of thiadiazole derivatives extends to antimicrobial effects, particularly against Mycobacterium tuberculosis. Research indicates that certain derivatives exhibit significant inhibition rates against this pathogen .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine residues in the active sites of serine proteases.

- Interference with Cellular Signaling Pathways : The compound may modulate pathways involved in cell growth and apoptosis, contributing to its anticancer properties.

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer properties of thiadiazole derivatives:

- Study on HepG2 Cells : A study reported that a derivative similar to this compound exhibited an IC₅₀ value of 12 µM against HepG2 cells after 72 hours of treatment .

Antimicrobial Studies

Research on antimicrobial activity has highlighted the compound's potential against Mycobacterium tuberculosis:

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Thiadiazole derivatives, including the compound , have been extensively studied for their antitumor properties . Research indicates that thiadiazole-containing compounds can inhibit various targets involved in cancer progression. For example, studies have shown that derivatives can effectively inhibit c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Case Study: c-Met Inhibition

A recent study synthesized several thiadiazole derivatives and evaluated their activity against c-Met. The compound 51am , structurally similar to our compound of interest, exhibited an IC50 value of 2.54 nM against c-Met, demonstrating significant potency . The mechanism involved the induction of cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Boronic acids are known for their antimicrobial activities , particularly as inhibitors of β-lactamases. The compound's ability to form covalent bonds with catalytic serine residues in enzymes like KPC-2 β-lactamase positions it as a potential therapeutic agent against antibiotic-resistant bacteria.

Case Study: β-Lactamase Inhibition

Research highlighted the effectiveness of boronic acid transition state inhibitors (BATSIs), including compounds similar to our target, in inhibiting KPC and CTX-M β-lactamases. These compounds mimic the transition state of β-lactam antibiotics and form stable adducts with the enzyme, providing a promising avenue for developing new antibiotics .

Suzuki–Miyaura Coupling Reactions

The compound can also be utilized in catalytic applications , particularly in Suzuki–Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Data Table: Catalytic Performance

The incorporation of thiadiazole into catalytic systems enhances stability and reactivity, making these systems highly efficient for various coupling reactions.

Development of Functional Materials

The unique properties of boronic acids allow them to be used in creating functional materials that respond to environmental stimuli. For instance, materials incorporating boronic acids can exhibit changes in solubility or mechanical properties when exposed to different pH levels or temperatures.

Case Study: Porous Polymers

Research on porous conjugated polymers functionalized with thiadiazoles has shown that these materials can effectively stabilize metal catalysts while maintaining high catalytic activity. Such materials are crucial for developing advanced composites with tailored properties for specific applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole-Based Boronic Acid Derivatives

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic Acid (CAS: 957034-52-5)

- Molecular Formula : C₈H₈BN₃O₂S

- Molar Mass : 221.04 g/mol

- Key Differences: Lacks the methylamino group at the 5-position of the thiadiazole ring, replaced by a primary amine (-NH₂). Smaller molecular weight and reduced steric bulk compared to the methylamino analog. Similar storage conditions (2–8°C) but may exhibit distinct reactivity in cross-coupling due to electronic differences (amine vs. methylamino) .

5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol

- Structure: Features a bromobenzylideneamino substituent and a thiol (-SH) group.

- Properties: Higher molecular weight (C₉H₆BrN₃S₂, ~317.2 g/mol) due to bromine and additional sulfur. Exhibits strong IR absorption at 785 cm⁻¹ (C-Br stretch) and 2595 cm⁻¹ (-SH), distinguishing it from boronic acid derivatives . Potential applications in medicinal chemistry differ due to the absence of a boronic acid group, limiting use in cross-coupling.

Oxadiazole-Based Boronic Acid Derivatives

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid (CAS: 913835-70-8)

- Molecular Formula : C₉H₉BN₂O₃

- Molar Mass : 203.99 g/mol

- Key Differences :

- Replaces the thiadiazole core with an oxadiazole ring, altering electronic properties (oxygen vs. sulfur).

- Lower molar mass and distinct reactivity in cross-coupling due to reduced electron-withdrawing effects of oxadiazole.

- Requires inert atmosphere storage (2–8°C), indicating higher sensitivity compared to thiadiazole analogs .

5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids (e.g., Compounds 19b–19e)

- Structure: Oxadiazole cores with thioalkanoic acid chains and chloro-substituted aryl groups.

- Properties: Higher polarity due to carboxylic acid groups (e.g., 19d: C₁₄H₁₄ClFNO₃S, ~352.8 g/mol). Designed as Rho/Myocardin inhibitors, contrasting with boronic acids’ role in cross-coupling . Purity ranges from 36% to 76%, suggesting synthetic challenges compared to boronic acid derivatives .

Other Thiadiazole Derivatives

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

- Structure : Bis-thiadiazole with sulfanyl linkages.

- Properties: Exhibits crystallographic stability due to π-π stacking and hydrogen bonding.

Mercaptoethyl-Linked Thiadiazoles (e.g., Compound 3d)

Key Findings

Heterocycle Impact : Thiadiazole derivatives generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s electronegativity, but oxadiazoles may offer better solubility .

Functional Group Utility: Boronic acid derivatives are pivotal in catalysis, whereas thioalkanoic acid or sulfanyl groups expand biological activity (e.g., enzyme inhibition) .

Vorbereitungsmethoden

Synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

- Reactants: Thiosemicarbazide and carbon disulfide.

- Reaction Conditions: The reaction typically occurs under basic conditions, often in the presence of sodium hydroxide or potassium hydroxide, at elevated temperatures (~80-120°C).

Thiosemicarbazide + CS2 → 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

- The methylamino group can be introduced via N-methylation of the amino group prior to ring closure or through subsequent methylation steps.

- The reaction proceeds through cyclization facilitated by the nucleophilic attack of the hydrazine moiety on carbon disulfide.

N-Methylation of the Thiadiazole Ring

- Reagents: Methyl iodide or dimethyl sulfate.

- Conditions: Conducted in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.

- Outcome: Selective methylation at the amino nitrogen to produce the methylamino substituent.

Coupling with Phenylboronic Acid Derivatives

Suzuki-Miyaura Cross-Coupling

This is the most common method for attaching the phenylboronic acid moiety to the heterocyclic core.

- Substrate: The thiadiazole intermediate bearing a halogen substituent (e.g., bromide or iodide) at the para position of the phenyl ring.

- Coupling Partner: Phenylboronic acid.

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: A mixture of aqueous alcohols (e.g., ethanol/water or dioxane/water).

- Temperature: 80-100°C.

- Atmosphere: Inert (nitrogen or argon).

- Duration: 12-24 hours.

Thiadiazole derivative (with halogen) + phenylboronic acid → (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

- The halogen at the para position is introduced via electrophilic aromatic substitution or via prior halogenation of the phenyl ring.

- The reaction yields the boronic acid functional group attached at the para position, completing the structure.

Alternative Synthetic Routes

Other methods include:

- Direct Borylation: Using boron reagents such as bis(pinacolato)diboron under catalytic conditions to directly install boronic groups onto aromatic precursors bearing suitable directing groups.

- Sequential Functionalization: Stepwise introduction of the thiadiazole ring followed by boronic acid installation through electrophilic substitution or metal-catalyzed borylation.

Data Table Summarizing the Preparation Methods

Research Findings and Notes

- The synthesis of heterocyclic boronic acids like the target compound is well-documented in medicinal chemistry literature, emphasizing the importance of regioselective halogenation and efficient cross-coupling techniques.

- The choice of palladium catalysts and bases significantly influences yield and purity.

- Protecting groups may be employed during intermediate steps to prevent undesired side reactions, especially during methylation or halogenation.

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization is critical due to potential side reactions.

- Use anhydrous conditions to prevent boronic acid hydrolysis .

How is the structural characterization of this compound performed using spectroscopic methods?

Basic Question

A multi-technique approach is recommended:

- ¹H/¹³C-NMR : To confirm the methylamino group (δ ~2.8–3.2 ppm for N–CH₃) and boronic acid protons (broad peak at δ ~7.5–8.5 ppm). Aromatic protons in the thiadiazole and phenyl rings appear between δ 7.0–8.5 ppm .

- FTIR : Key peaks include N–H stretching (~3300 cm⁻¹ for methylamino), B–O bonds (~1350 cm⁻¹), and C=N/C–S vibrations in the thiadiazole ring (~1600–1500 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₁BN₄O₂S) with ≤0.4% deviation .

What strategies optimize Suzuki-Miyaura coupling efficiency for this compound?

Advanced Question

Optimization factors include:

- Catalyst System : Pd(OAc)₂ with SPhos ligand improves yields for sterically hindered substrates .

- Solvent : Mixed toluene/ethanol/water (4:1:1) enhances solubility of boronic acid intermediates .

- Temperature : 80–90°C balances reaction rate and boronic acid stability.

- Base Selection : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) neutralizes HBr byproducts without degrading the boronic acid .

Troubleshooting : Low yields may arise from residual moisture (use molecular sieves) or Pd black formation (add TBAB as a stabilizer) .

How does the compound interact with biological targets, such as enzymes or microbial systems?

Advanced Question

The thiadiazole-boronic acid scaffold shows dual functionality:

- Enzyme Inhibition : The boronic acid group can reversibly bind to serine residues in enzymes (e.g., myeloperoxidase or COX-2), acting as a competitive inhibitor. Computational docking studies (AutoDock Vina) predict binding affinities to catalytic pockets .

- Antimicrobial Activity : Thiadiazole derivatives disrupt biofilm formation in Staphylococcus aureus (IC₅₀ ~12–25 µM). Synergy with efflux pump inhibitors (e.g., reserpine) enhances efficacy .

Q. Experimental Design :

- In vitro assays : Use microbroth dilution (CLSI guidelines) for MIC determination.

- Enzyme kinetics : Monitor MPO activity via absorbance (λ = 460 nm) with o-dianisidine substrate .

How can computational methods predict the reactivity or stability of this compound?

Advanced Question

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~4.5 eV) and nucleophilic attack sites (e.g., boron center).

- Molecular Dynamics (MD) : Simulate solvation effects in PBS buffer (AMBER force field) to assess hydrolytic stability .

- ADMET Prediction : SwissADME estimates moderate GI absorption (LogP ~2.1) and blood-brain barrier penetration .

Validation : Compare computational results with experimental NMR shifts (±0.1 ppm tolerance) .

How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Advanced Question

Contradictions may arise from:

- Assay Conditions : pH sensitivity of boronic acids (e.g., activity drops at pH >7.5 due to deprotonation). Standardize buffer systems (e.g., PBS pH 7.4) .

- Structural Analogs : Compare with derivatives (e.g., replacing methylamino with cyclohexylamino) to isolate substituent effects .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to evaluate significance (p <0.05) across replicates.

What are the applications of this compound in material science or polymer chemistry?

Advanced Question

The boronic acid group enables:

- Self-Healing Polymers : Reversible diol-boronate ester bonds (e.g., with PVA) for dynamic hydrogels.

- Drug Delivery Systems : pH-responsive micelles via boronate ester crosslinking (test release kinetics in simulated body fluid) .

Synthesis Example : Copolymerize with methacrylates via RAFT polymerization (AIBN initiator, 70°C) .

What solubility and stability considerations are critical for handling this compound?

Basic Question

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly in water (<1 mM). Use co-solvents (e.g., 10% ethanol) for aqueous assays .

- Stability : Store at –20°C under argon. Degradation occurs via boronic acid oxidation (monitor by TLC, Rf shift) .

Handling Tips : Avoid prolonged exposure to light (UV-sensitive thiadiazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.